molecular formula C10H8N4O5 B1195691 Furazidine

Furazidine

Cat. No. B1195691
M. Wt: 264.19 g/mol
InChI Key: DECBQELQORZLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furagin is an imidazolidine-2,4-dione that is hydantoin substituted at position 1 by a [3-(5-nitro-2-furyl)prop-2-en-1-ylidene]amino group (the configuration of the C=C and C=N bonds in the grouping that links the two heterocycles is not specified). A nitrofuran antibiotic with properties similar to nitrofurantoin, furagin is used in the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is an imidazolidine-2,4-dione, a nitrofuran antibiotic, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic. It derives from a semicarbazide.

Scientific Research Applications

Teratogenic Potential Study

A significant study by Czeizel et al. (2000) investigated the teratogenic potential of furazidine during pregnancy. This large-scale research involved 38,151 pregnant women and found no evidence of teratogenic risk from furazidine treatment during pregnancy.

Use in Pediatric Urinary Tract Infections

In a study focusing on urinary tract infections in children, Маковецкая et al. (2016) assessed furazidine (as furamag) for treating uncomplicated urinary tract infections. The study, which included 122 children, compared furazidine monotherapy to oral antibiotic therapy, finding comparable therapeutic efficiency in both groups.

Development of Semisolid Formulations

Guranda et al. (2021) conducted research on optimizing semisolid formulations with furazidine for urogenital infections. They developed suppositories using different methods and validated a UV-VIS spectrophotometric method for quantitative determination of furazidine.

Nitrofurans for External Use

Beliatskaya et al. (2019) provided a review on the use of nitrofurans, including furazidine, for external applications. This review encompassed the development of new drugs containing nitrofuran derivatives and considered the formulation of solid dispersions with polymers.

Molecular Modelling Studies

Somogi et al. (2018) undertook molecular modeling studies on furazidine to understand its protonation sites and stability in acidic media. This research aids in elucidating how environmental pH can influence the antibacterial activity of furazidine.

Degradation Kinetics in Alkaline Conditions

Be̅rziņš et al. (2016) studied the degradation of furazidin under various pH and temperature conditions. This research utilized a hybrid multivariate curve resolution method, revealing the degradation process and proposing a degradation mechanism.

Experimental Antimicrobial Susceptibility Testing

Bielec et al. (2023) compared the results of bacterial susceptibility testing using different sources of furazidin, emphasizing the importance of reagent selection in scientific research.

properties

IUPAC Name

1-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBQELQORZLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazidine

CAS RN

1672-88-4
Record name Furagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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